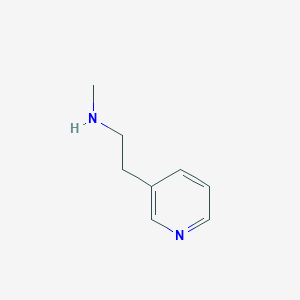

N-Metil-2-(piridin-3-IL)etanamina

Descripción general

Descripción

N-Methyl-2-(pyridin-3-yl)ethanamine, also known by its IUPAC name N-methyl-2-(3-pyridyl)ethanamine , is a chemical compound with the molecular formula C8H12N2 . It belongs to the class of hindered amines and exhibits interesting properties for use in organic synthesis and medicinal chemistry . Let’s explore further.

Synthesis Analysis

The synthesis of N-Methyl-2-(pyridin-3-yl)ethanamine involves the alkylation of 2-(pyridin-3-yl)ethanamine with methyl iodide or a similar methylating agent. The reaction proceeds under suitable conditions to yield the desired product. Detailed synthetic pathways and optimization strategies can be found in relevant literature .

Aplicaciones Científicas De Investigación

Síntesis de N-(piridin-2-il)imidatos

Se ha informado un enfoque sintético sencillo para N-(piridin-2-il)imidatos a partir de nitroestirenos y 2-aminopiridinas a través de los correspondientes N-(piridin-2-il)iminonitrilos como intermediarios . El proceso de reacción involucró la formación in situ de los α-iminonitrilos correspondientes bajo catálisis de ácido de Lewis heterogénea en presencia de Al2O3 .

Conversión en N-heterociclos

Se llevó a cabo una aplicación sintética preliminar de los presentes N-(piridin-2-il)imidatos para su fácil conversión en los N-heterociclos 2-(4-clorofenil)-4,5-dihidro-1H-imidazol y 2-(4-clorofenil)-1,4,5,6-tetrahidropirimidina en presencia de la correspondiente etilendiamina y 1,3-diaminopropano .

Síntesis quimiodivergente de N-(piridin-2-il)amidas

Se sintetizaron respectivamente N-(piridin-2-il)amidas y 3-bromoimidazo[1,2-a]piridinas a partir de α-bromocetonas y 2-aminopiridina en diferentes condiciones de reacción . Las N-(piridin-2-il)amidas se formaron en tolueno a través de la escisión del enlace C-C promovida por I2 y TBHP .

Síntesis de 3-bromoimidazo[1,2-a]piridinas

Se obtuvieron 3-bromoimidazopiridinas en acetato de etilo a través de una ciclación/bromación en tándem de una sola etapa cuando solo se agregó TBHP . La ciclización para formar imidazopiridinas fue promovida por la posterior bromación .

Desarrollo de fármacos

Las características ADME de los compuestos sintetizados finales se analizaron utilizando los servidores SwissADME y ADMETlab 2 para identificar el candidato a fármaco más seguro y prometedor . Las características ADMET del fármaco son necesarias para el desarrollo de fármacos y deben llevarse a cabo en las primeras etapas para evitar fallas en el desarrollo de fármacos .

Mecanismo De Acción

Target of Action

N-Methyl-2-(pyridin-3-YL)ethanamine, also known as Betahistine, primarily affects the histaminergic system . It acts as a partial agonist of the H1 histamine receptor and as an antagonist of the H3 histamine receptor . These receptors play a crucial role in the regulation of various physiological functions, including neurotransmission, immune response, and gastric acid secretion .

Mode of Action

Betahistine interacts with its targets (H1 and H3 histamine receptors) by binding to these receptors, thereby modulating their activity . As a partial agonist of the H1 receptor, it enhances the activity of this receptor to a certain extent . On the other hand, as an antagonist of the H3 receptor, it inhibits the activity of this receptor, leading to increased release of histamine and other neurotransmitters .

Biochemical Pathways

The interaction of Betahistine with histamine receptors affects several biochemical pathways. For instance, it can increase blood flow in the brain, especially in the inner ear, both cochlear and vestibular parts . This can facilitate vestibular compensation and help in the treatment of conditions like vertigo and Menière’s syndrome .

Pharmacokinetics

The compound’s solubility, molecular weight, and other physicochemical properties can also impact its pharmacokinetics .

Result of Action

The molecular and cellular effects of N-Methyl-2-(pyridin-3-YL)ethanamine’s action include increased neuronal excitation in areas like the vestibular nuclei, due to its antagonistic effect on the H3 receptor . This can lead to improved symptoms in conditions like vertigo and Menière’s syndrome .

Action Environment

The action, efficacy, and stability of N-Methyl-2-(pyridin-3-YL)ethanamine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the drug, and the temperature

Propiedades

IUPAC Name |

N-methyl-2-pyridin-3-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-9-6-4-8-3-2-5-10-7-8/h2-3,5,7,9H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRUEUNOCVALAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408909 | |

| Record name | N-Methyl-2-(pyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19690-13-2 | |

| Record name | N-Methyl-2-(pyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B12469.png)

![(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7-(dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12495.png)